molecular formula C12H14ClNO4 B14082031 Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate

Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate

Cat. No.: B14082031
M. Wt: 271.69 g/mol
InChI Key: FRBOQRQUMNMKSN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-chloro-2-nitrophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-(3-chloro-2-aminophenyl)acetate.

    Hydrolysis: 2-(3-chloro-2-nitrophenyl)acetic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It may be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-nitrophenyl)acetate
  • Tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
  • Tert-butyl 2-(3-chloro-4-nitrophenyl)acetate

Uniqueness

Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

tert-butyl 2-(3-chloro-2-nitrophenyl)acetate

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3

InChI Key

FRBOQRQUMNMKSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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